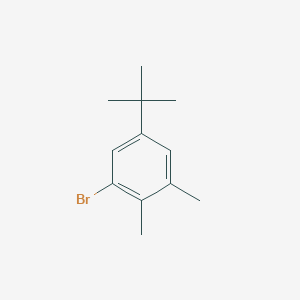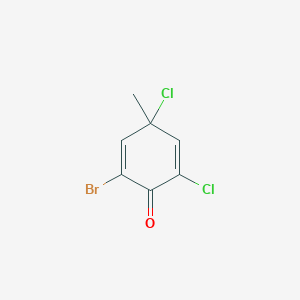
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium is a complex organophosphorus compound It is characterized by the presence of chloroethoxy and dichloro-ethoxy groups attached to an oxophosphanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium typically involves the reaction of chloroethanol with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of (2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethane, 1,2-dichloro-1-ethoxy-
- 1,2-Bis(2-chloroethoxy)ethane
- Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-
Uniqueness
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium is unique due to its specific combination of chloroethoxy and dichloro-ethoxy groups attached to an oxophosphanium core
Eigenschaften
CAS-Nummer |
61264-38-8 |
|---|---|
Molekularformel |
C6H9Cl3O4P+ |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2-chloroethoxy-(1,1-dichloro-2-ethoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C6H9Cl3O4P/c1-2-12-5(10)6(8,9)14(11)13-4-3-7/h2-4H2,1H3/q+1 |
InChI-Schlüssel |
NKFNMVOMTYDKHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C([P+](=O)OCCCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


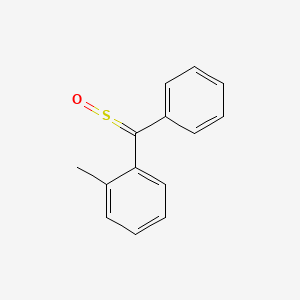
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
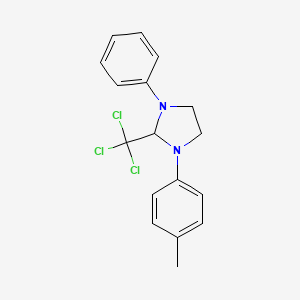
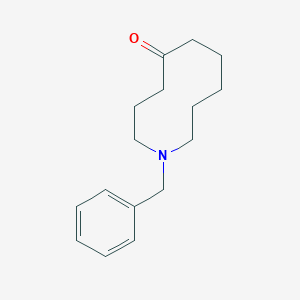

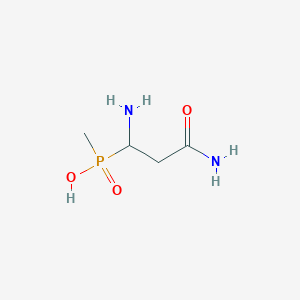
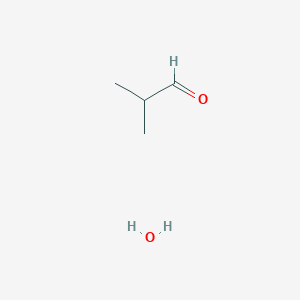
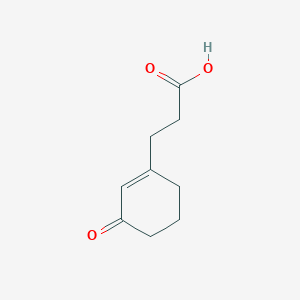
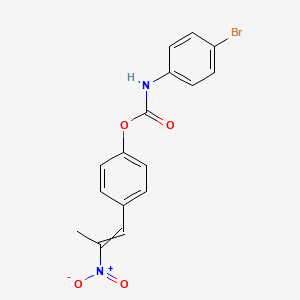
methyl}oxophosphanium](/img/structure/B14586250.png)
